molecular formula C29H30N2O5 B4044946 3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B4044946
M. Wt: 486.6 g/mol
InChI Key: PVMFXSODUXWBND-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C29H30N2O5 and its molecular weight is 486.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 486.21547206 g/mol and the complexity rating of the compound is 803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Approaches

    Research has demonstrated various synthesis techniques for dibenzo[d,f][1,3]diazepines and related compounds. For example, Gomaa (2011) explored the synthesis of 3,4,5-trichloro-6-(dibenzo[d,f][1,3]diazepin-5-yl)-[1,2]-benzoquinones through reactions involving N1,N2-di-(4-methoxyphenyl)- or N1,N2-di-(4-hydroxyphenyl)-amidines with tetrachloro-1,2-benzoquinone. These processes emphasize the creation of complex dibenzodiazepines with potential for further chemical and pharmacological investigation (Gomaa, 2011).

  • Potential Pharmacological Activities

    Some studies have focused on creating dibenzodiazepine derivatives with potential biological and pharmacological activities. For instance, Cortés et al. (2007) developed a series of dibenzo[b,e][1,4]diazepin-1-ones with anticipated activity in the central nervous system, potentially useful for conditions like schizophrenia and epilepsy. The synthesis process involved condensation and cyclization steps, highlighting the compound's versatility in drug development (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).

Chemical Reactions and Fragmentation Patterns

  • Chemical Reactions: The reactivity and chemical transformations of dibenzodiazepin-1-ones have been a subject of study, providing insights into their behavior under various conditions. For example, Arellano et al. (1982) explored the mass spectral fragmentation patterns of dibenzodiazepin-1-ones, which is crucial for understanding their structural characteristics and potential breakdown products during analytical procedures (Arellano, Martínez, & Cortés, 1982).

Applications in Material Science

  • Corrosion Inhibition: Benzodiazepine derivatives have also been investigated for their potential applications outside of pharmacology. For instance, Laabaissi et al. (2021) examined the corrosion inhibition capabilities of benzodiazepine derivatives for mild steel in acidic environments. Their findings suggest these compounds can form protective layers on metal surfaces, demonstrating their utility in industrial applications such as corrosion prevention (Laabaissi et al., 2021).

Properties

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-6-(3-hydroxy-4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-4-36-26-12-9-17(16-27(26)35-3)19-13-22-28(24(33)15-19)29(18-10-11-25(34-2)23(32)14-18)31-21-8-6-5-7-20(21)30-22/h5-12,14,16,19,29-32H,4,13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMFXSODUXWBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)O)C(=O)C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
Reactant of Route 2
3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 3
3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 4
3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 5
3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 6
3-(4-ethoxy-3-methoxyphenyl)-11-(3-hydroxy-4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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